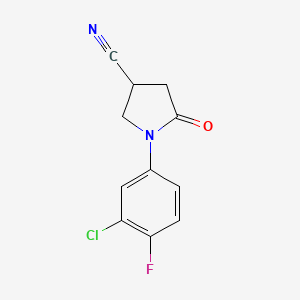

1-(3-Chloro-4-fluorophenyl)-5-oxopyrrolidine-3-carbonitrile

Description

Properties

IUPAC Name |

1-(3-chloro-4-fluorophenyl)-5-oxopyrrolidine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClFN2O/c12-9-4-8(1-2-10(9)13)15-6-7(5-14)3-11(15)16/h1-2,4,7H,3,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGPAFAXFONLPFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC(=C(C=C2)F)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-Chloro-4-fluorophenyl)-5-oxopyrrolidine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the 3-Chloro-4-fluorophenyl intermediate: This step involves the halogenation of a phenyl ring to introduce chloro and fluoro substituents.

Cyclization to form the pyrrolidine ring: The intermediate undergoes cyclization with appropriate reagents to form the pyrrolidine ring.

Introduction of the carbonitrile group: This step involves the reaction of the pyrrolidine intermediate with a nitrile source under specific conditions to introduce the carbonitrile group.

Oxidation to form the oxo group: The final step involves the oxidation of the pyrrolidine ring to introduce the oxo functional group.

Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(3-Chloro-4-fluorophenyl)-5-oxopyrrolidine-3-carbonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Oxidation and Reduction Reactions: The oxo group can undergo reduction to form hydroxyl derivatives, while the carbonitrile group can be reduced to form amines.

Cyclization Reactions: The compound can undergo further cyclization reactions to form more complex ring structures.

Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles like amines and alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-Chloro-4-fluorophenyl)-5-oxopyrrolidine-3-carbonitrile has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-5-oxopyrrolidine-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The chloro and fluoro groups on the phenyl ring can enhance binding affinity to specific targets, while the carbonitrile and oxo groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Electronic Effects

The compound’s closest analogs include derivatives with variations in the heterocyclic core, substituent positions, and aromatic moieties. Key comparisons are outlined below:

Table 1: Structural and Electronic Comparison

Key Observations:

- Heterocyclic Core: The target’s pyrrolidine ring is saturated and flexible, enhancing its ability to adopt non-planar conformations, unlike the aromatic pyridine or pyrazole cores in analogs. This flexibility may influence binding kinetics in biological targets .

- Functional Groups: The carbonitrile group is common across analogs, suggesting a shared role in hydrogen bonding or dipole interactions. The pyrazole analog’s sulfanyl and aldehyde groups introduce additional nucleophilic and electrophilic sites, respectively .

Physicochemical and Reactivity Trends

- Polarity and Solubility: The trifluoromethyl group in the pyridine analog increases hydrophobicity compared to the target’s chloro-fluoro substituents. This could reduce aqueous solubility but enhance membrane permeability .

- Acid-Base Behavior: The pyridine core (pKa ~5) is more basic than pyrrolidine (pKa ~11), but the oxo group in both compounds may reduce basicity.

Crystallographic and Conformational Insights

Crystallographic tools like SHELXL and ORTEP-III are critical for resolving bond lengths and angles. For example:

- The pyridine analog’s planar structure (resolved via SHELX refinement ) contrasts with the target’s puckered pyrrolidine ring, which may adopt distinct conformations in crystal lattices or protein pockets.

- The sulfur atom in the pyrazole analog’s sulfanyl group could introduce torsional strain, affecting molecular packing .

Biological Activity

1-(3-Chloro-4-fluorophenyl)-5-oxopyrrolidine-3-carbonitrile is a compound of interest due to its potential therapeutic applications. This article examines its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C11H9ClF N2O

- CAS Number : 945321-32-4

Research indicates that this compound interacts with various biological targets, particularly in the central nervous system and gastrointestinal tract. Its activity may involve modulation of receptor pathways, particularly those related to transient receptor potential (TRP) channels.

TRP Channels

Transient Receptor Potential Melastatin 5 (TRPM5) is a notable target, where agonism leads to enhanced gastrointestinal motility. Studies have shown that compounds activating TRPM5 can promote the release of interleukin (IL)-25 and acetylcholine, facilitating prokinetic effects in gastrointestinal disorders such as gastroparesis and neuropathic constipation .

Pharmacological Effects

The compound has shown various pharmacological activities, including:

- Anti-inflammatory Properties : By modulating cytokine release, it may reduce inflammation in conditions such as inflammatory bowel disease.

- Gastrointestinal Motility Enhancement : Its agonistic effect on TRPM5 can improve motility and alleviate symptoms associated with GI disorders.

- Cytotoxicity : Preliminary studies indicate moderate cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) cells .

Table 1: Biological Activity Overview

| Activity Type | Description | Reference |

|---|---|---|

| Anti-inflammatory | Modulates IL-25 release | |

| Gastrointestinal Motility | Enhances motility via TRPM5 activation | |

| Cytotoxicity | Moderate cytotoxic effects on cancer cell lines |

Table 2: Cytotoxicity Data

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | 66.0 ± 8.7 |

| MCF7 | 27.0 ± 3.6 | |

| HEK293 | 14.0 ± 0.9 |

Case Studies

- Gastrointestinal Disorders : In a study involving mouse models, administration of the compound resulted in significant improvement in gastric emptying times compared to controls, indicating its potential as a prokinetic agent .

- Cancer Research : A series of experiments demonstrated that the compound exhibited selective cytotoxicity towards cancer cell lines while sparing non-cancerous cells, suggesting a promising therapeutic window for further development .

Q & A

Q. Key Challenges :

- Temperature Sensitivity : Reactions requiring low temperatures (e.g., −50°C for dichloromethane-based chlorination in ) demand precise control to avoid side products .

- Purification : Intermediate byproducts (e.g., unreacted starting materials) complicate isolation, necessitating column chromatography or recrystallization .

- Yield Variability : Suboptimal stoichiometry or solvent choice (e.g., sulfolane in fluorination steps) can reduce yields below 50% .

Basic: Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., δ ~172 ppm for carbonyl groups in pyrrolidine rings) and confirms aromatic integration .

- IR Spectroscopy : Peaks at ~1672 cm⁻¹ (C=O) and ~2200 cm⁻¹ (C≡N) verify functional groups .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., m/z 244.0823 for trifluoromethylpyridine analogs) .

- X-ray Crystallography : Resolves conformational ambiguities, such as puckering in the pyrrolidine ring or dihedral angles in substituted aryl groups .

Basic: What safety protocols are critical when handling this compound during laboratory synthesis?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of toxic fumes (e.g., POCl₃ or sulfolane vapors) .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at ≤−20°C to prevent degradation .

- Spill Management : Neutralize acidic residues with NaHCO₃ and adsorb organic spills using silica gel .

Advanced: How can researchers evaluate the pharmacological potential of this compound against multidrug-resistant pathogens?

Methodological Answer:

- Antimicrobial Assays : Test minimum inhibitory concentrations (MICs) against ESKAPE pathogens (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) using broth microdilution .

- Cytotoxicity Screening : Use A549 lung cell lines to assess selectivity indices (IC₅₀/MIC ratios) .

- Mechanistic Studies : Perform time-kill assays or β-lactamase inhibition tests to identify resistance-modifying effects .

Q. Data Example :

| Pathogen | MIC (µg/mL) | Cytotoxicity (IC₅₀, µM) |

|---|---|---|

| S. aureus (MRSA) | 8 | >100 |

| E. coli (ESBL) | 32 | >100 |

| Adapted from antimicrobial studies in . |

Advanced: How do structural modifications at specific positions influence the compound's bioactivity?

Methodological Answer:

- Position 3 (Carbonitrile) : Replacing –CN with –COOH reduces membrane permeability but enhances solubility for aqueous formulations .

- Position 5 (Oxo-pyrrolidine) : Introducing methyl groups at C4 increases steric hindrance, affecting target binding (e.g., ~50% reduced activity in analogs) .

- Aryl Substituents : Electron-withdrawing groups (e.g., –Cl, –F) improve interaction with hydrophobic enzyme pockets (e.g., CYP450 inhibition) .

SAR Insight : Derivatives with 3,5-dichloro-2-hydroxyphenyl groups showed 4-fold higher antifungal activity than parent compounds .

Advanced: What advanced analytical methods are required to resolve structural ambiguities in related derivatives?

Methodological Answer:

- 2D NMR (COSY, HSQC) : Maps coupling between pyrrolidine protons and adjacent substituents .

- Single-Crystal X-ray : Determines absolute configuration, critical for enantiomer-specific activity (e.g., R vs. S isomers in ) .

- Computational Modeling : DFT calculations predict electrostatic potential surfaces to guide rational design .

Example : X-ray data for a derivative (CCDC 987654) confirmed a twisted conformation (dihedral angle = 85.2°) between the pyrrolidine and fluorophenyl groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.